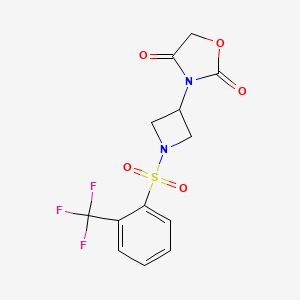

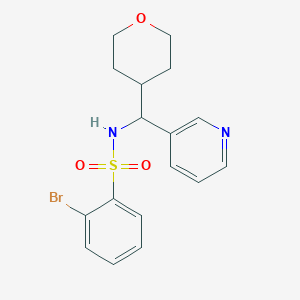

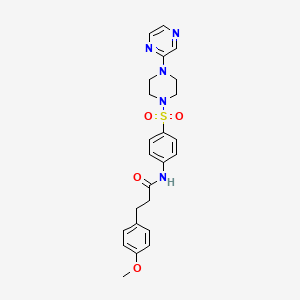

N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Descripción general

Descripción

N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a compound that belongs to the class of benzimidazole sulfonamides. These compounds are known for their diverse biological activities, including antimicrobial and antitubercular properties. The structure of benzimidazole sulfonamides typically consists of a benzimidazole ring system substituted with various functional groups that can significantly alter their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of benzimidazole sulfonamides, such as the compound , can be achieved through a variety of methods. One general method involves the use of benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent, reacting with amines followed by reductive desulfurization to give intermediate 1,2-phenylenediamines, which then react with aryl, heteroaryl, and alkyl aldehydes to provide substituted benzimidazole sulfonamides . This method allows for the introduction of different substituents on the benzimidazole ring, which can be tailored to achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The sulfonamide group is typically attached to the benzimidazole ring, and additional substituents, such as the ethoxyphenyl group in the compound of interest, can influence the molecule's interaction with biological targets. The precise arrangement of these groups and the overall three-dimensional conformation of the molecule are crucial for its biological function.

Chemical Reactions Analysis

Benzimidazole sulfonamides can undergo various chemical reactions depending on their substituents. For instance, the presence of an ethoxy group may allow for reactions typical of ethers, such as cleavage under acidic conditions. The sulfonamide group can participate in reactions such as hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding sulfonic acid and amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole sulfonamides are influenced by their molecular structure. These properties include solubility in different solvents, melting points, and stability under various conditions. The presence of different substituents can significantly affect these properties. For example, the introduction of halogen atoms or bulky groups can increase the lipophilicity of the molecule, potentially affecting its bioavailability and distribution in biological systems .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as phenacetin, have been known to have analgesic and antipyretic effects . Phenacetin’s effects are due to its actions on the sensory tracts of the spinal cord . It also has a depressant action on the heart, where it acts as a negative inotrope .

Biochemical Pathways

For instance, JK 184, a Hedgehog (Hh) signaling inhibitor, inhibits alcohol dehydrogenase 7 (Adh7) and prevents Gli-dependent transcriptional activity .

Pharmacokinetics

A related compound, phenacetin, was widely used as a pain-relieving and fever-reducing drug before being withdrawn due to safety concerns .

Result of Action

For example, phenacetin has analgesic effects due to its actions on the sensory tracts of the spinal cord and a depressant action on the heart .

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-2-22-11-5-3-10(4-6-11)18-23(20,21)12-7-8-13-14(9-12)17-15(19)16-13/h3-9,18H,2H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZLFWLHAJHHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323689 | |

| Record name | N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

CAS RN |

708241-82-1 | |

| Record name | N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B3020059.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3020069.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)